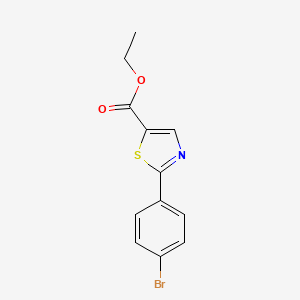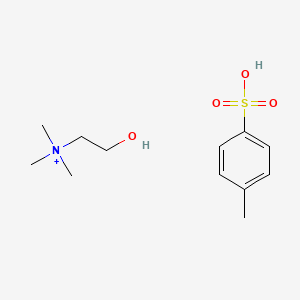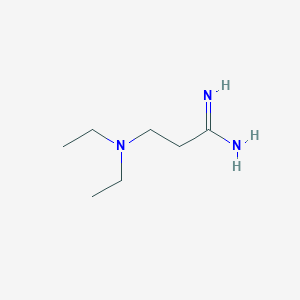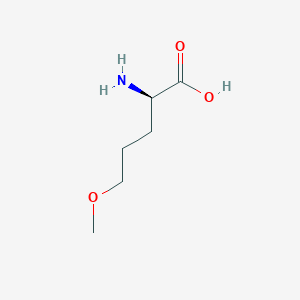![molecular formula C7H7N3OS B12441653 5-Furan-3-yl-4-methyl-2,4-dihydro-[1,2,4]triazole-](/img/structure/B12441653.png)
5-Furan-3-yl-4-methyl-2,4-dihydro-[1,2,4]triazole-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(FURAN-3-YL)-4-METHYL-2H-1,2,4-TRIAZOLE-3-THIONE is a heterocyclic compound that contains a furan ring and a triazole ring. This compound is of significant interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. The presence of both furan and triazole rings in its structure imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(FURAN-3-YL)-4-METHYL-2H-1,2,4-TRIAZOLE-3-THIONE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of furan-3-carboxaldehyde with thiosemicarbazide in the presence of an acid catalyst to form the intermediate hydrazone. This intermediate then undergoes cyclization to form the triazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-(FURAN-3-YL)-4-METHYL-2H-1,2,4-TRIAZOLE-3-THIONE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
5-(FURAN-3-YL)-4-METHYL-2H-1,2,4-TRIAZOLE-3-THIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(FURAN-3-YL)-4-METHYL-2H-1,2,4-TRIAZOLE-3-THIONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
5-HYDROXYMETHYL-2-FURALDEHYDE (HMF): Another furan derivative with applications in green chemistry.
2,5-FURANDICARBOXYLIC ACID: Used in the production of bio-based polymers.
FURFURAL: A precursor for the synthesis of various furan derivatives.
Uniqueness
5-(FURAN-3-YL)-4-METHYL-2H-1,2,4-TRIAZOLE-3-THIONE is unique due to the presence of both furan and triazole rings, which impart distinct chemical and biological properties. This dual-ring structure makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C7H7N3OS |
|---|---|
Molecular Weight |
181.22 g/mol |
IUPAC Name |
3-(furan-3-yl)-4-methyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C7H7N3OS/c1-10-6(8-9-7(10)12)5-2-3-11-4-5/h2-4H,1H3,(H,9,12) |
InChI Key |
AREGPHQFHDPSAE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NNC1=S)C2=COC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



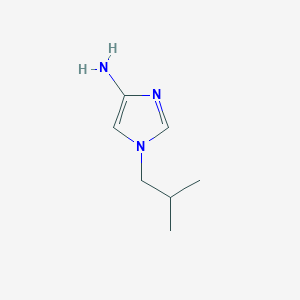
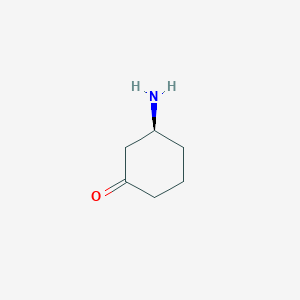
![N-Methyl-N-[6-(1-naphthyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12441585.png)
![1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one O-(4-fluoro-benzyl)-oxime](/img/structure/B12441590.png)

![7-methoxy-17-(6-methoxy-6-methylhept-4-en-2-yl)-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12441597.png)
![tert-Butyl 3-{[2-(2-bromophenyl)ethyl]amino}azetidine-1-carboxylate](/img/structure/B12441610.png)
